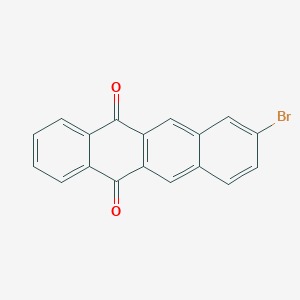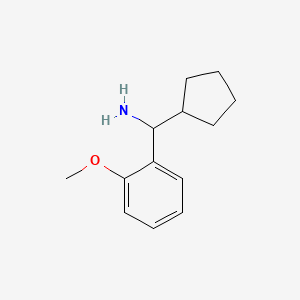
8-Bromotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromotetracene-5,12-dione is a brominated derivative of tetracenequinone, a member of the oligoacene family. Oligoacenes, including tetracene and pentacene, are known for their importance as organic semiconducting materials. These compounds are widely studied for their applications in organic field-effect transistors, organic light-emitting diodes, and photovoltaic cells .
Preparation Methods
8-Bromotetracene-5,12-dione can be synthesized from 4-bromophthalic anhydride through a series of chemical reactions. The synthetic route involves the reduction of 4-bromophthalic anhydride with diisobutylaluminum hydride (DIBAL-H) to produce 1,2-bis(hydroxymethyl)benzene. This intermediate is then treated with phosphorus tribromide (PBr3) to afford 1,2-bis(bromomethyl)benzene. The final step involves a Diels-Alder reaction with 1,4-naphthoquinone in the presence of sodium iodide (NaI) at elevated temperatures, followed by oxidation to yield this compound .
Chemical Reactions Analysis
8-Bromotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracenequinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tetracene structure.
Common reagents used in these reactions include diisobutylaluminum hydride (DIBAL-H), phosphorus tribromide (PBr3), sodium iodide (NaI), and various metal catalysts.
Scientific Research Applications
8-Bromotetracene-5,12-dione has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 8-bromotetracene-5,12-dione involves its interaction with molecular targets and pathways related to its electronic properties. The bromine atom in the compound enhances its reactivity, making it a valuable intermediate for various chemical reactions.
Comparison with Similar Compounds
8-Bromotetracene-5,12-dione can be compared with other brominated oligoacenes, such as:
5-Bromotetracene: Prepared via the bromination of tetracene with copper(I) bromide (CuBr) or N-bromosuccinimide (NBS), it is another important intermediate for cross-coupling reactions.
2-Bromotetracene: Similar to this compound, it is synthesized from 4-bromophthalic anhydride and serves as a building block for various substituted tetracenes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its solubility and reactivity. This makes it a valuable compound for the synthesis of novel organic semiconductors with enhanced properties .
Properties
Molecular Formula |
C18H9BrO2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
8-bromotetracene-5,12-dione |
InChI |
InChI=1S/C18H9BrO2/c19-12-6-5-10-8-15-16(9-11(10)7-12)18(21)14-4-2-1-3-13(14)17(15)20/h1-9H |
InChI Key |
IDQRBRSPXWWNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C4C=C(C=CC4=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)

![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)


